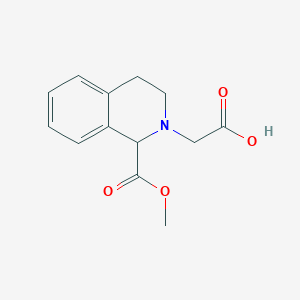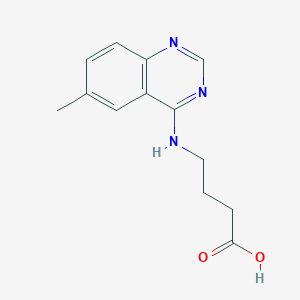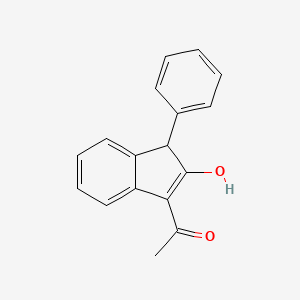
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone is an organic compound with a unique structure that includes an indene ring system substituted with a hydroxy group and a phenyl group
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with phenylhydrazine under acidic conditions to form the indene ring system. The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenyl groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone can be compared with similar compounds such as:
2-Hydroxyacetophenone: Shares the hydroxy and phenyl groups but lacks the indene ring system.
1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains a triazole ring instead of the indene ring.
1-(2-Methoxy-1H-inden-3-yl)ethanone: Similar indene structure but with a methoxy group instead of a hydroxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
33925-32-5 |
|---|---|
Fórmula molecular |
C17H14O2 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-phenyl-3H-inden-1-yl)ethanone |
InChI |
InChI=1S/C17H14O2/c1-11(18)15-13-9-5-6-10-14(13)16(17(15)19)12-7-3-2-4-8-12/h2-10,16,19H,1H3 |
Clave InChI |
MJISEYLUTPGVJF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


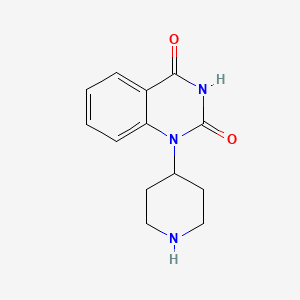
![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
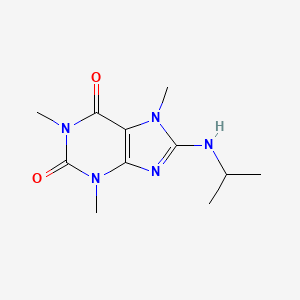

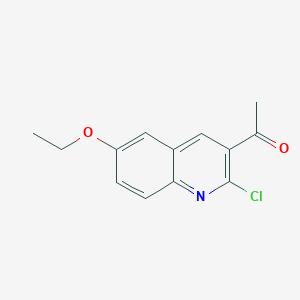
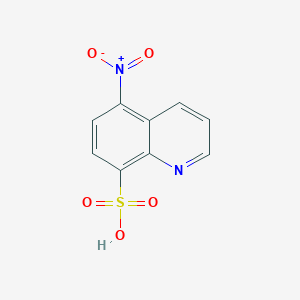


![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
